molecular formula C9H8N2O3 B12118731 3-(Pyridin-2-ylcarbamoyl)-acrylic acid CAS No. 42574-71-0

3-(Pyridin-2-ylcarbamoyl)-acrylic acid

Cat. No.: B12118731
CAS No.: 42574-71-0
M. Wt: 192.17 g/mol
InChI Key: GQYYIMWMAHTMMR-PLNGDYQASA-N
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Description

4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid is a heterocyclic compound that features a pyridine ring attached to a butenoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid typically involves the reaction of pyridine derivatives with butenoic acid precursors under controlled conditions. One common method includes the condensation of pyridine-2-amine with maleic anhydride, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

42574-71-0

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(Z)-4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C9H8N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-6H,(H,13,14)(H,10,11,12)/b5-4-

InChI Key

GQYYIMWMAHTMMR-PLNGDYQASA-N

Isomeric SMILES

C1=CC=NC(=C1)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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